molecular formula C6H10F2O2 B2758796 3,3-Difluoro-4-methylpentanoic acid CAS No. 1550969-56-6

3,3-Difluoro-4-methylpentanoic acid

Cat. No. B2758796
CAS RN: 1550969-56-6
M. Wt: 152.141
InChI Key: IQNXBGWKQCXXHC-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpentanoic acid is a chemical compound with the molecular formula C6H10F2O2 . It has a molecular weight of 152.14 . The compound is also known as Pentanoic acid, 3,3-difluoro-4-methyl .


Molecular Structure Analysis

The InChI code for 3,3-Difluoro-4-methylpentanoic acid is 1S/C6H10F2O2/c1-4(2)6(7,8)3-5(9)10/h4H,3H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,3-Difluoro-4-methylpentanoic acid is a liquid at room temperature . The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Analytical Chemistry Applications

A study developed and validated a method for the quantitative determination of hydroxy acids in wines and other alcoholic beverages, which are precursors of relevant aroma compounds (Gracia-Moreno, Lopez, & Ferreira, 2015). This research underscores the importance of precise analytical techniques in understanding and enhancing the sensory qualities of beverages, hinting at the potential for analyzing derivatives of 3,3-Difluoro-4-methylpentanoic acid in similar contexts.

Environmental Chemistry and Degradation

Research on the decomposition of nonafluoropentanoic acid, a structurally related compound, by a heteropolyacid photocatalyst in aqueous solutions illustrates a pathway for the environmental degradation of perfluorinated acids (Hori et al., 2004). This study offers a glimpse into methods for mitigating the environmental impact of perfluorinated compounds, which could be applicable to 3,3-Difluoro-4-methylpentanoic acid.

Materials Science and Engineering

In the realm of materials science, the study on the electrochemical mineralization of perfluorocarboxylic acids by Ce-doped modified porous nanocrystalline PbO2 film electrodes provides insights into the degradation of persistent organic pollutants (Niu et al., 2012). This research points towards innovative approaches for the breakdown of complex fluorinated compounds, potentially including 3,3-Difluoro-4-methylpentanoic acid, thus addressing environmental persistence concerns.

Safety and Hazards

The safety information for 3,3-Difluoro-4-methylpentanoic acid indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H227, H315, H318, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3,3-difluoro-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(2)6(7,8)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNXBGWKQCXXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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